Ethyl 4-bromobenzoate
Overview
Description
Ethyl 4-bromobenzoate is an organic compound belonging to the class of aromatic compounds known as benzoates. It is a colorless, crystalline solid with a melting point of 86-87 °C. It is a widely used reagent in organic synthesis and has numerous applications in the scientific research field.
Scientific Research Applications
Catalyst-Free P-C Coupling Reactions : A study by Jablonkai and Keglevich (2015) showed that 4-Bromo and 3-bromobenzoic acids underwent P–C coupling reactions with diarylphosphine oxides without any catalyst, using water as the solvent under microwave irradiation. The phosphinoylbenzoic acids obtained were then converted into their corresponding ethyl esters (Jablonkai & Keglevich, 2015).
Synthesis of Heterocyclic Compounds : Ethyl 4-bromobenzoate was used in the synthesis of heterocyclic compounds such as [1,2,3]Triazolo[1,5-a]quinoline, as demonstrated by Pokhodylo and Obushak (2019). This synthesis process involved the reaction of ethyl 4-(ethylsulfanyl)-3-oxobutanoate with methyl 2-azido-5-bromobenzoate (Pokhodylo & Obushak, 2019).
Preparation and Use in Synthesis of Biologically Active Derivatives : Kryshtal, Zhdankina, and Serebryakov (1993) developed novel ways for preparing ethylp-(2-methyl-3-oxopropyl)- andp-(2-methyl-3-oxo-1-propenyl)benzoates, which are intermediates for the synthesis of biologically active derivatives ofp-(nor-polyprenyl)benzoic acids. Their work highlights the strategic use of this compound in synthesizing these compounds (Kryshtal, Zhdankina, & Serebryakov, 1993).
Environmental Behavior Study : Li et al. (2017) investigated the environmental behavior of UV filters including ethyl-4-aminobenzoate, a derivative of this compound, focusing on their occurrence in environmental waters and their transformation products. This research contributes to understanding the environmental impact of commonly used UV filters (Li et al., 2017).
Formation of Lactones in the Heck Reaction : Parker and Stanforth (1995) demonstrated the formation of lactones in the Heck reaction involving ethyl 2-bromobenzoate, showing the potential of this compound derivatives in organic synthesis (Parker & Stanforth, 1995).
Mechanism of Action
- It can undergo reduction with potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at low temperatures (around 0°C) to yield aldehydes .
- Additionally, it can react with substituted benzyl chlorides in the presence of zinc dust and a palladium catalyst .
Target of Action
Mode of Action
Pharmacokinetics
Properties
IUPAC Name |
ethyl 4-bromobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIAFENWXIQIKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064005 | |
Record name | Benzoic acid, 4-bromo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5798-75-4 | |
Record name | Ethyl 4-bromobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5798-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl 4-bromobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005798754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-bromobenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67387 | |
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Record name | Benzoic acid, 4-bromo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-bromo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-bromobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.862 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYL 4-BROMOBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58G35541Q1 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of Ethyl 4-bromobenzoate?
A: this compound serves as a versatile building block in organic synthesis. For instance, it acts as a reactant in the palladium-catalyzed cross-coupling reaction with trimethylaluminum to synthesize Ethyl 4-methylbenzoate . Additionally, it's used in the synthesis of an antiobesitic biphenylacylamine compound, where it's transformed into 4-(4'-fluorophenyl)-benzoic chloride via a palladium-black catalyzed cross-coupling reaction, followed by hydrolysis and acylation .
Q2: Are there any documented instances where this compound is incorporated into more complex molecular structures?
A: Yes, research shows this compound incorporated into intricate structures. For example, (6-ethylidene-1-oxa-4-thiaspiro[4.5]decan-7-yl)this compound, a derivative of 1-oxa-4-thiaspiro[4.5]decane, was obtained as a product in a study involving the Johnson orthoester Claisen rearrangement [1], [7]. The crystal structure of this derivative, alongside another (ethyl 6-benzylidene-1-oxa-4-thiaspiro[4.5]decane-7-acetate), was analyzed to understand the different olefin geometries exhibited under these reaction conditions.
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